5-(benzo[d]thiazol-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide
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Overview
Description
The compound “5-(benzo[d]thiazol-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide” is a derivative of benzo[d]imidazo[2,1-b]thiazole . It has been synthesized and evaluated for its antimycobacterial properties .
Synthesis Analysis
The synthesis of this compound involves the use of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzo[d]thiazol-2-yl group and a 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl group attached to a thiophene-2-carboxamide core .Chemical Reactions Analysis
The compound has been evaluated for its in vitro antitubercular activity . The most active derivative displayed significant activity against Mycobacterium tuberculosis .Physical And Chemical Properties Analysis
The compound exhibits good thermal stability and electrochemical stability . It also shows significant photophysical properties .Scientific Research Applications
Luminescent and Electroluminescent Properties
The compound has been used as a luminescent material in organic light-emitting diodes (OLEDs). It exhibits green emission in solution and solid films due to excited-state intramolecular proton transfer (ESIPT) characteristics. After coordination with difluoroboron complexes, a significant blue shift and enhanced emission were observed due to restricted conformational changes .
Organic Synthesis
The compound can act as a catalyst or ligand in organic synthesis reactions, facilitating the progress of various chemical reactions .
Anti-Tubercular Activity
Benzothiazole-based compounds, including this one, have been synthesized and evaluated for their anti-tubercular activities. The inhibitory concentrations of the newly synthesized molecules were compared with standard reference drugs, and the new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .
Antibacterial Agents
Novel N’- (1,3-benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated as antibacterial agents. Some of these compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against various Gram-positive and Gram-negative bacterial strains .
Antitumor Evaluation
A series of novel N-aryl-5- (benzo [d] [1,3]dioxol-5-ylmethyl)-4- (tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines. Some of these compounds showed potent growth inhibition properties with IC50 values generally below 5 μM .
Inhibitor of TGF-β
A novel ALK5 inhibitor, TP0427736, which contains the benzothiazole moiety, has been synthesized. This compound reduces TGF-β-induced growth inhibition in human outer root sheath cells and elongates the anagen phase in mouse hair follicles .
Mechanism of Action
properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O2S2/c1-2-28-18-11-10-16(14-6-5-7-15(22(14)18)25(28)30)26-23(29)20-12-13-21(31-20)24-27-17-8-3-4-9-19(17)32-24/h3-13H,2H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKMOJLCOMOLTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(S4)C5=NC6=CC=CC=C6S5)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzo[d]thiazol-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide |
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